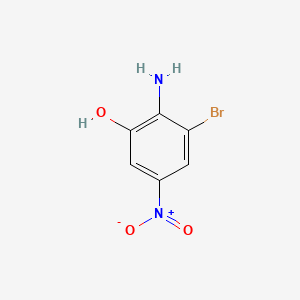

2-Amino-3-bromo-5-nitrophenol

説明

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

特性

分子式 |

C6H5BrN2O3 |

|---|---|

分子量 |

233.021 |

IUPAC名 |

2-amino-3-bromo-5-nitrophenol |

InChI |

InChI=1S/C6H5BrN2O3/c7-4-1-3(9(11)12)2-5(10)6(4)8/h1-2,10H,8H2 |

InChIキー |

BQFCKIRFZPVBJL-UHFFFAOYSA-N |

SMILES |

C1=C(C=C(C(=C1O)N)Br)[N+](=O)[O-] |

製品の起源 |

United States |

The Significance of Substituted Phenols in Organic Synthesis

Substituted phenols are a cornerstone of organic synthesis, serving as versatile precursors for a wide array of valuable compounds. Their utility stems from the reactivity of the aromatic ring, which is influenced by the directing effects of the hydroxyl group and other substituents, as well as the chemical versatility of the hydroxyl group itself. These compounds are integral to the synthesis of pharmaceuticals, agrochemicals, dyes, and polymers. The strategic placement of various functional groups on the phenolic ring allows chemists to fine-tune the electronic and steric properties of the molecule, thereby controlling its reactivity and the ultimate properties of the target products. The synthesis of complex molecules often relies on the selective functionalization of these pre-functionalized aromatic scaffolds.

A Closer Look at 2 Amino 3 Bromo 5 Nitrophenol S Structure

2-Amino-3-bromo-5-nitrophenol is a polyfunctional aromatic compound with the chemical formula C₆H₅BrN₂O₃. Its structure is characterized by a benzene (B151609) ring substituted with four different functional groups: a hydroxyl (-OH), an amino (-NH₂), a bromo (-Br), and a nitro (-NO₂) group.

The spatial arrangement of these groups on the benzene ring is crucial to the molecule's chemical behavior. The hydroxyl group at position 1, the amino group at position 2, the bromine atom at position 3, and the nitro group at position 5 create a unique electronic and steric environment. The interplay between the electron-donating effects of the hydroxyl and amino groups and the electron-withdrawing nature of the nitro group and the halogen atom dictates the reactivity of the aromatic ring towards electrophilic and nucleophilic substitution reactions.

Below is a table summarizing the key structural and chemical properties of this compound.

| Property | Value |

| IUPAC Name | This compound |

| CAS Number | 915156-09-1 sigmaaldrich.com |

| Molecular Formula | C₆H₅BrN₂O₃ sigmaaldrich.com |

| Molecular Weight | 233.02 g/mol sigmaaldrich.com |

| Appearance | Brown Solid sigmaaldrich.com |

| Key Functional Groups | Phenol (B47542), Amine, Nitro Compound, Bromide |

Contextualizing 2 Amino 3 Bromo 5 Nitrophenol Within the Aminonitrobromophenol Class

2-Amino-3-bromo-5-nitrophenol belongs to the broader class of aminonitrobromophenols. The specific positioning of the amino, nitro, and bromo substituents on the phenol (B47542) ring distinguishes it from its isomers and dictates its unique reactivity. The relative positions of the electron-donating amino and hydroxyl groups and the electron-withdrawing nitro and bromo groups create a specific pattern of activation and deactivation around the aromatic ring. This distinct substitution pattern influences the molecule's potential as an intermediate in the synthesis of more complex structures, such as heterocyclic compounds or dyes. For instance, the amino group can be readily diazotized and subsequently replaced, offering a versatile handle for introducing a variety of other functionalities.

Research Imperatives and the Path Forward for 2 Amino 3 Bromo 5 Nitrophenol

Established Synthetic Routes and Precursor Chemistry

The traditional synthesis of polysubstituted aromatic compounds like this compound relies on a sequential introduction of functional groups onto a core phenolic structure. The order of these reactions is critical and dictated by the directing effects of the substituents.

Strategies for Introducing Amino, Bromo, and Nitro Groups on the Phenolic Ring

The synthesis of this compound involves the strategic introduction of three different functional groups onto a phenol (B47542) ring. The primary methods for these transformations are electrophilic aromatic substitution (for nitration and bromination) and reduction (for the amino group).

Nitration: This is a fundamental reaction in organic synthesis. However, the nitration of phenols can be challenging due to the high reactivity of the phenol ring, often leading to over-nitration and the formation of isomeric mixtures. researchgate.net Traditional methods often employ a harsh mixture of concentrated nitric acid and sulfuric acid. researchgate.net

Bromination: The introduction of a bromine atom onto the phenolic ring is typically achieved through electrophilic substitution using molecular bromine (Br₂) or other brominating agents like N-Bromosuccinimide (NBS). The choice of solvent and catalyst is crucial for controlling the reaction's selectivity.

Amino Group Introduction: The amino group is almost universally introduced by the reduction of a nitro group. This transformation is reliable and high-yielding, with common reducing systems including catalytic hydrogenation (e.g., H₂ over a Palladium catalyst) or metals in acidic media (e.g., iron or tin in HCl). researchgate.net

The sequence of these reactions determines the final substitution pattern due to the electronic directing effects of the groups. The hydroxyl group is an activating ortho-, para-director, while the nitro group is a deactivating meta-director. The amino group is a strongly activating ortho-, para-director.

Conversion from Related Nitrophenols or Aminophenols

A common and direct synthetic pathway to this compound involves using a simpler, commercially available substituted phenol as a starting material. One documented route starts from 2-Amino-3-nitrophenol, which is then brominated to yield the final product. chemicalbook.com

Another viable strategy starts with 2-methyl-3-nitrophenol. This compound can be brominated to form 5-Bromo-2-methyl-3-nitrophenol. While this is an analog, the methodology is directly applicable. The subsequent steps would involve the conversion of the methyl group, which is more complex, or more likely, starting from a precursor without the methyl group.

A plausible, though less direct, route could begin with the nitration of bromobenzene (B47551) to form dinitrobromobenzene, followed by nucleophilic substitution and reduction steps to introduce the hydroxyl and amino groups. google.com Furthermore, complex multi-step syntheses have been developed for related aminophenol derivatives, sometimes involving the ring-opening of benzoxazole (B165842) intermediates. google.com

| Starting Material | Key Transformation | Product | Reference |

|---|---|---|---|

| 2-Amino-3-nitrophenol | Bromination | This compound | chemicalbook.com |

| 2-Methyl-3-nitrophenol | Bromination | 5-Bromo-2-methyl-3-nitrophenol (analog) | |

| Benzoxazole derivatives | Nucleophilic Substitution and Ring-Opening | Substituted 2-amino-5-nitrophenols | google.com |

Regioselective Synthesis Challenges and Control Mechanisms

Achieving the correct arrangement of substituents (2-amino, 3-bromo, 5-nitro) is the principal challenge in synthesizing this molecule. The directing effects of the functional groups can lead to the formation of multiple isomers.

For instance, the nitration of a phenol typically yields a mixture of ortho- and para-nitrophenols. arkat-usa.org To overcome this, specific reagents have been developed to enhance regioselectivity. The use of metal nitrates, such as copper(II) nitrate (B79036), has been shown to be an effective method for the regioselective mono-nitration of phenols under milder conditions than the traditional mixed-acid method. researchgate.net Similarly, cerium (IV) ammonium (B1175870) nitrate (CAN) has been employed for the selective ortho-mononitration of certain phenols. arkat-usa.org

In the case of bromination, the position of substitution is also highly dependent on the existing substituents. For example, in 2-methyl-3-nitrophenol, the hydroxyl group directs ortho/para, while the nitro group directs meta. Bromination occurs at the 5-position, which is para to the hydroxyl group and meta to the nitro group, highlighting the dominant directing effect of the hydroxyl group. Controlling reaction parameters such as temperature and the choice of brominating agent (e.g., Br₂ vs. NBS) is essential to minimize the formation of byproducts like di-brominated derivatives.

Novel and Optimized Synthetic Approaches

Recent research has focused on developing more efficient, selective, and environmentally friendly methods for synthesizing complex organic molecules, including substituted nitrophenols.

Catalytic Methods for Functional Group Transformations

Catalysis plays a pivotal role in modern organic synthesis by enhancing reaction rates, yields, and selectivity.

Catalytic Nitration: To avoid the use of hazardous strong acids, catalytic systems are being explored. While not specifically detailed for this compound, the use of solid acid catalysts or metal-based catalysts for nitration represents a significant area of research.

Catalytic Bromination: Lewis acids like iron(III) bromide (FeBr₃) are commonly used as catalysts in electrophilic bromination reactions to polarize the Br-Br bond, making it more electrophilic.

Catalytic Reduction: The reduction of the nitro group to an amine is a well-established catalytic process. Palladium on carbon (Pd/C) is a highly efficient and widely used catalyst for this hydrogenation reaction, offering clean conversion and high yields. researchgate.net

Novel Catalytic Systems: Emerging research highlights the use of functionalized magnetic nanoparticles as recyclable catalysts for various organic transformations, including the reduction of nitrophenols and the synthesis of amino compounds. rsc.org These catalysts offer the advantage of easy separation from the reaction mixture using a magnet, simplifying purification and allowing for catalyst reuse.

| Transformation | Catalyst/Reagent System | Advantage | Reference |

|---|---|---|---|

| Regioselective Nitration | Cu(NO₃)₂ · 3H₂O | Mild conditions, good yields, regioselective | researchgate.net |

| Regioselective ortho-Nitration | Cerium (IV) Ammonium Nitrate (CAN) | High yields, regioselective for ortho position | arkat-usa.org |

| Bromination | Br₂ with FeBr₃ | Standard and effective for electrophilic bromination | |

| Nitro Group Reduction | H₂ with Palladium on Carbon (Pd/C) | High efficiency, clean reaction, standard method | researchgate.net |

| Various Organic Reactions | Functionalized Magnetic Nanoparticles | Recyclable, easy separation, green approach | rsc.org |

Sustainable and Green Chemistry Protocols

The principles of green chemistry aim to reduce the environmental impact of chemical processes. This includes minimizing waste, avoiding hazardous substances, and improving energy efficiency.

Alternative Solvents and Reagents: There is a drive to replace hazardous reagents and solvents. For example, using metal nitrates instead of concentrated nitric/sulfuric acid for nitration reduces the hazards and environmental impact. researchgate.net The exploration of green solvents like cyclopentyl methyl ether (CPME) as a replacement for more toxic chlorinated solvents is also an active area of research.

Microwave-Assisted Synthesis: The use of microwave irradiation can dramatically reduce reaction times from hours to minutes, leading to significant energy savings and often cleaner reactions with higher yields.

Aqueous Media: Conducting reactions in water instead of organic solvents is a primary goal of green chemistry. Methods for synthesizing related benzoxazoles, which share the aminophenol core, have been developed using water as the medium. organic-chemistry.org

These modern approaches are paving the way for more sustainable and efficient production of this compound and its analogs.

Scale-Up Considerations for Industrial Production Intermediates

The industrial production of this compound hinges on the efficient synthesis of its key intermediates, primarily substituted nitrophenols. The transition from laboratory-scale synthesis to large-scale industrial production introduces several challenges that must be addressed to ensure safety, cost-effectiveness, and high product purity. The primary synthetic strategies involve the nitration of substituted phenols and the subsequent halogenation, or vice-versa.

Key considerations in the scale-up process include managing reaction conditions, controlling regioselectivity, ensuring safety, and optimizing purification methods. Nitration of phenolic compounds, a core step in the synthesis, is often challenged by the formation of multiple isomers and the highly exothermic nature of the reaction. quora.compaspk.org

Managing Reaction Parameters for Optimal Yield

Research into the economical synthesis of nitrophenols highlights the critical role of controlling physical parameters such as reagent concentration, reaction temperature, and time. paspk.org Studies have shown that adjusting these variables can significantly impact the yield and selectivity of the desired isomers, thereby reducing the need for costly catalysts or surfactants. paspk.orgresearchgate.net

For instance, the nitration of phenol with nitric acid demonstrates a clear dependency of product yield on the acid concentration and reaction temperature. Lower temperatures are generally favored to control the exothermic reaction and improve the selectivity of mono-nitrated products over di- and tri-nitrated by-products. paspk.org

Table 1: Effect of Reaction Temperature and Nitric Acid Concentration on Phenol Nitration Yield

| Nitric Acid Concentration (%) | Reaction Temperature (°C) | Overall Yield of o/p-Nitrophenols (%) | Reference |

|---|---|---|---|

| 65 | 40 | 33 | researchgate.net |

| 65 | 30 | 37 | researchgate.net |

| 65 | 20 | 38 | researchgate.net |

| 32.5 | 20 | 91 | paspk.org |

Controlling Regioselectivity in Aromatic Substitution

For the nitration step, various methods have been developed to enhance the formation of the desired ortho- or para-nitrophenol isomers. The use of specific catalysts or reagents can steer the reaction towards a particular isomer. For example, cerium (IV) ammonium nitrate (CAN) has been shown to be a highly effective reagent for the regioselective ortho-nitration of phenols, offering high yields of the o-nitrophenol product exclusively. arkat-usa.org This approach avoids the formation of p-nitrophenol and other by-products, which simplifies downstream processing. arkat-usa.org

Table 2: Comparison of Catalytic Systems for Phenol Nitration

This table compares different catalytic approaches for the nitration of phenols, focusing on their effectiveness in converting the substrate and their selectivity towards specific isomers.

| Catalyst/Reagent | Overall Conversion (%) | Ortho-Nitrophenol Selectivity (%) | Para-Nitrophenol Selectivity (%) | Reference |

|---|---|---|---|---|

| H-β | 92 | 78 | 14 | researchgate.net |

| γ-alumina | 90 | 74 | 16 | researchgate.net |

| None (32.5% HNO₃) | 91 | 77 | 14 | paspk.org |

| CAN/NaHCO₃ | High (specific yields vary by substrate) | Exclusive ortho-nitration reported | Not formed | arkat-usa.org |

Safety and Process Intensification with Flow Chemistry

The nitration of aromatic compounds is a notoriously hazardous process due to its high exothermicity, which can lead to runaway reactions if not properly controlled. paspk.org On an industrial scale, managing heat dissipation in large batch reactors is a major safety concern. Continuous flow reactors, or microreactors, offer a safer and more efficient alternative for such hazardous reactions. researchgate.net

Flow chemistry provides superior heat and mass transfer, allowing for precise temperature control and minimizing the volume of hazardous material present at any given time. This technology has been successfully applied to the nitration of various organic molecules, improving safety, selectivity, and scalability. researchgate.net The scale-up of a nitration process from a laboratory microreactor to a production capacity of kilograms per hour has been demonstrated, highlighting the industrial applicability of this approach for producing nitrophenol intermediates. researchgate.net This strategy not only enhances safety but also represents a form of process intensification, leading to higher productivity and potentially lower capital costs compared to traditional batch processing. researchgate.netacs.org

Reactions Involving the Amino Group

The primary amino group in this compound is a key site for a variety of chemical transformations, including acylation, diazotization, and condensation reactions.

Acylation, Alkylation, and Arylation of the Amine

The amino group of this compound can readily undergo acylation with acylating agents like acid chlorides or anhydrides to form the corresponding amides. This reaction is a common strategy for protecting the amino group or for introducing new functionalities. While specific literature on the N-acylation of this compound is not prevalent, the N-acylation of structurally similar compounds like 5-bromo-2-aminobenzimidazole is well-documented, suggesting a similar reactivity profile. researchgate.net

Alkylation and arylation of the amino group are also plausible transformations, though potentially more challenging to achieve selectively due to the presence of the phenolic hydroxyl group, which can also be alkylated. ambeed.com Direct N-alkylation or N-arylation would typically require specific catalysts and reaction conditions to favor reaction at the nitrogen atom over the oxygen atom.

Table 1: Plausible Acylation Reactions of this compound

| Acylating Agent | Expected Product | Typical Conditions |

|---|---|---|

| Acetyl chloride | N-(2-bromo-6-hydroxy-4-nitrophenyl)acetamide | Pyridine, 0°C to rt |

| Benzoyl chloride | N-(2-bromo-6-hydroxy-4-nitrophenyl)benzamide | Base (e.g., Et3N), Solvent (e.g., DCM) |

| Acetic anhydride | N-(2-bromo-6-hydroxy-4-nitrophenyl)acetamide | +/- Acid or Base catalyst, Heat |

Diazotization and Subsequent Transformations

The primary aromatic amino group of this compound is amenable to diazotization, a powerful transformation that converts the amine into a diazonium salt. This intermediate is highly versatile and can be subsequently replaced by a wide variety of functional groups.

A documented example involves the diazotization of this compound using sodium nitrite (B80452) (NaNO₂) and concentrated sulfuric acid (H₂SO₄) at low temperatures. ambeed.com The resulting diazonium salt, upon heating in ethanol, undergoes a deamination reaction to yield 3-Bromo-5-nitrophenol. ambeed.com This reaction provides a synthetic route to remove the amino group after it has served its purpose, for instance, as a directing group for other substitutions.

The general protocol for diazotization involves treating the aromatic amine with a nitrous acid source (often generated in situ from NaNO₂ and a strong acid) at cold temperatures (0–10 °C) to form the diazonium salt. google.comgoogle.com This intermediate can then be used in various subsequent reactions, such as Sandmeyer reactions (to introduce halides or cyano groups), Schiemann reactions (to introduce fluorine), or coupling reactions to form azo dyes. rsc.org

Table 2: Example of Diazotization of this compound

| Reactants | Reagents | Product | Reference |

|---|

Condensation Reactions for Schiff Base Formation

The amino group can react with aldehydes or ketones in a condensation reaction to form imines, commonly known as Schiff bases. scispace.com This reaction typically proceeds by the nucleophilic attack of the amine on the carbonyl carbon, followed by the elimination of a water molecule. scispace.com

While specific examples utilizing this compound are not detailed in the surveyed literature, the formation of Schiff bases from other substituted aminophenols is a widely used reaction. google.comrsc.orgresearchgate.net For instance, various aminophenols are known to react with salicylaldehyde (B1680747) derivatives to produce Schiff bases that can act as ligands for metal complexes. researchgate.net Given this precedent, it is highly probable that this compound could be condensed with a range of carbonyl compounds under standard conditions (e.g., reflux in an alcoholic solvent, often with acid or base catalysis) to generate novel Schiff base derivatives.

Table 3: Potential Schiff Base Formation Reactions

| Carbonyl Compound | Potential Schiff Base Product |

|---|---|

| Benzaldehyde | 2-bromo-5-nitro-3-((phenylmethylidene)amino)phenol |

| Salicylaldehyde | 2-((2-bromo-6-hydroxy-4-nitrophenyl)imino)methyl)phenol |

| Acetone | This compound |

Transformations of the Bromine Substituent

The bromine atom on the aromatic ring is activated towards substitution by the strong electron-withdrawing effect of the nitro group located para to it. This makes it a suitable handle for introducing new carbon-carbon or carbon-heteroatom bonds.

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Heck, Sonogashira)

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon bonds. The bromo-substituent in this compound serves as an excellent electrophilic partner in these transformations.

Suzuki-Miyaura Coupling: This reaction would involve coupling with an organoboron reagent (e.g., a boronic acid or ester) in the presence of a palladium catalyst and a base. rsc.orgtcichemicals.com This would replace the bromine atom with an aryl, heteroaryl, or vinyl group. The reactivity of aryl bromides in Suzuki coupling is well-established, making this a highly feasible pathway. tcichemicals.com

Heck Reaction: The Heck reaction couples the aryl bromide with an alkene, such as n-butyl acrylate (B77674) or styrene, under palladium catalysis to form a new carbon-carbon bond at the site of the bromine atom. acs.orgrug.nl This reaction is a cornerstone of fine chemical synthesis. rug.nl

Sonogashira Coupling: This reaction allows for the direct introduction of an alkyne moiety by coupling the aryl bromide with a terminal alkyne. libretexts.orgorganic-chemistry.org The reaction is typically co-catalyzed by palladium and copper(I) salts in the presence of a base. scirp.orgscirp.org The Sonogashira coupling of structurally analogous 2-amino-3-bromopyridines with various terminal alkynes has been extensively studied and shown to proceed in high yields, suggesting that this compound would be a suitable substrate for similar transformations. scirp.orgscirp.org

Table 4: Potential Palladium-Catalyzed Cross-Coupling Reactions

| Reaction Type | Coupling Partner | Catalyst System (Typical) | Expected Product Class |

|---|---|---|---|

| Suzuki | Phenylboronic acid | Pd(PPh₃)₄, Na₂CO₃ | 3-Amino-5-nitro-[1,1'-biphenyl]-2-ol derivatives |

| Heck | Styrene | Pd(OAc)₂, P(o-tol)₃, Et₃N | 2-Amino-5-nitro-3-styrylphenol derivatives |

| Sonogashira | Phenylacetylene | PdCl₂(PPh₃)₂, CuI, Et₃N | 2-Amino-5-nitro-3-(phenylethynyl)phenol derivatives |

Nucleophilic Aromatic Substitution with Diverse Nucleophiles

The presence of the strongly electron-withdrawing nitro group para to the bromine atom activates the C-Br bond towards nucleophilic aromatic substitution (SNAr). georganics.sk This allows for the displacement of the bromide ion by a variety of nucleophiles.

This pathway is a common strategy for introducing heteroatom substituents. For example, reactions with amines, thiols, or alkoxides could yield the corresponding substituted aniline, thioether, or aryl ether derivatives, respectively. A patent describing the nucleophilic substitution on related benzoxazole derivatives highlights the utility of this reaction type in building complex molecular architectures. google.com The reaction conditions typically involve heating the substrate with the nucleophile, often in a polar aprotic solvent and sometimes in the presence of a base to facilitate the reaction.

Table 5: Potential Nucleophilic Aromatic Substitution (SNAr) Reactions

| Nucleophile | Reagent Example | Expected Product |

|---|---|---|

| Amine | Piperidine | 2-Amino-5-nitro-3-(piperidin-1-yl)phenol |

| Thiol | Sodium thiophenoxide | 2-Amino-5-nitro-3-(phenylthio)phenol |

| Alkoxide | Sodium methoxide | 2-Amino-3-methoxy-5-nitrophenol |

| Hydroxide | Sodium hydroxide | 3-Amino-5-nitrobenzene-1,2-diol |

Modifications of the Nitro Group

Reductive Transformations to Amino and Other Nitrogenous Functions

The reduction of the aromatic nitro group is one of the most fundamental and widely utilized transformations for this class of compounds. This reaction converts the nitro functionality into an amino group, yielding a diamino derivative, which serves as a versatile precursor for more complex molecules. google.comsmolecule.com For this compound, the reduction would yield 2,5-diamino-3-bromophenol.

Several reagents are effective for this transformation, with the choice often depending on the desired selectivity and reaction conditions. Common methods include catalytic hydrogenation and reduction with metals in acidic media. For instance, reducing agents such as iron powder in acidic conditions or tin(II) chloride are frequently employed to reduce nitro groups on phenolic rings. smolecule.com Catalytic hydrogenation using hydrogen gas with a palladium catalyst is another effective method. The resulting diamine is a valuable intermediate, for example, in the synthesis of dyes or biologically active compounds.

Table 1: Common Reagents for Nitro Group Reduction

| Reagent System | Description | Typical Product |

|---|---|---|

| Fe / H⁺ (e.g., HCl, Acetic Acid) | A classic and cost-effective method using a metal in an acidic medium. | Aromatic Amine |

| SnCl₂ / H⁺ | A common laboratory-scale reagent for the reduction of aromatic nitro compounds. | Aromatic Amine |

This table summarizes common reduction methods applicable to aromatic nitro compounds based on established chemical principles. smolecule.com

Strategies for Selective Nitro Group Manipulation

Selective manipulation of the nitro group in a multifunctional molecule like this compound is crucial to avoid unwanted side reactions. The primary challenge lies in the presence of the bromine atom, which can be susceptible to reduction (hydrodebromination) under certain catalytic hydrogenation conditions, and the amino and hydroxyl groups, which can be sensitive to harsh reagents.

Achieving selectivity often involves a careful choice of the reducing agent and reaction conditions.

Chemoselectivity : Reagents like tin(II) chloride or iron in acetic acid are generally chemoselective for the nitro group without affecting the aryl-halogen bond.

Catalytic Hydrogenation : While highly efficient, catalytic hydrogenation can sometimes lead to the loss of the bromine substituent. Selectivity can often be controlled by modifying the catalyst, solvent, and reaction pressure and temperature. For instance, using specific catalysts or adding catalyst poisons can sometimes suppress hydrodehalogenation.

The strong electron-withdrawing nature of the nitro group makes it highly susceptible to reduction, which often allows for its selective transformation in the presence of other less reactive groups. mdpi.com The conversion of 2-amino-5-nitrophenol (B90527) derivatives via nitro reduction is noted as an important step for creating intermediates for various applications, including photographic chemistry. google.com

Reactivity of the Phenolic Hydroxyl Group

The phenolic hydroxyl group is another key reactive center in the molecule, participating in reactions such as etherification and esterification, and influencing phenomena like proton transfer.

Etherification and Esterification Reactions

The hydroxyl group of this compound can be converted into ether or ester functionalities, which significantly alters the molecule's properties, such as its solubility and electronic character.

Etherification : The formation of an ether is typically achieved through the Williamson ether synthesis, which involves the reaction of a phenoxide with an alkyl halide. uomustansiriyah.edu.iq To perform this on this compound, the phenolic proton must first be removed by a base to form the more nucleophilic phenoxide ion. The choice of base is critical to ensure it is strong enough to deprotonate the phenol without causing unwanted side reactions with the other functional groups. mdpi.com

Esterification : Esters are formed by reacting the phenolic hydroxyl group with acylating agents like acyl chlorides or acid anhydrides. researchgate.net This reaction is often catalyzed by a base. Research on related 2-amino-nitrophenol structures has shown that in the presence of a strong organic base, the hydroxyl group can be selectively acylated over the less reactive amino group. google.com The reduced reactivity of the amino group is attributed to the electronic effects of the para-nitro and meta-bromo substituents. google.com

Table 2: Representative Etherification and Esterification Reactions

| Reaction Type | Reagent(s) | Product Functional Group |

|---|---|---|

| Etherification (Williamson) | 1. Base (e.g., NaH, K₂CO₃) 2. Alkyl Halide (R-X) | Ether (-OR) |

| Esterification | Acyl Chloride (RCOCl) / Base | Ester (-OC(O)R) |

This table outlines general methods for the derivatization of phenolic hydroxyl groups. google.comuomustansiriyah.edu.iq

Proton Transfer Phenomena and Tautomerism Studies in Substituted Phenols

The arrangement of functional groups in this compound allows for interesting proton transfer phenomena and the potential for tautomerism. Tautomers are structural isomers that can interconvert through a chemical equilibrium, most commonly via the migration of a proton. researchgate.net

Nitro-aci-nitro Tautomerism : A relevant tautomerism for this molecule is the nitro-aci-nitro equilibrium. This involves the transfer of a proton from an adjacent atom to one of the oxygen atoms of the nitro group, forming a nitronic acid (the aci-form). researchgate.net The presence of the ortho-amino group could potentially facilitate an intramolecular proton transfer to the nitro group.

Excited-State Intramolecular Proton Transfer (ESIPT) : Studies on simpler nitrophenols have shown that they can undergo proton transfer upon photoexcitation. nih.gov In this process, the absorption of UV light can promote the molecule to an excited electronic state where the acidity of the phenolic proton increases, facilitating its transfer to a nearby acceptor site, such as an oxygen atom on the nitro group. nih.govresearchgate.net For 2-nitrophenol (B165410), ESIPT has been observed to occur in water. nih.gov The specific substitution pattern of this compound, with its combination of electron-donating (amino) and electron-withdrawing (nitro, bromo) groups, would be expected to modulate the electronic structure and the dynamics of any potential proton transfer processes. mdpi.com The solvent environment also plays a critical role, as it can mediate intermolecular proton transfer and stabilize different tautomeric forms. mdpi.com

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for delineating the carbon-hydrogen framework of a molecule. For this compound, ¹H and ¹³C NMR would provide precise information about the chemical environment of each proton and carbon atom.

In ¹H NMR spectroscopy, the chemical shifts of the aromatic protons are influenced by the electronic effects of the substituents on the benzene (B151609) ring: the amino (-NH₂), hydroxyl (-OH), bromo (-Br), and nitro (-NO₂) groups. The -NH₂ and -OH groups are strong activating groups, donating electron density to the ring and typically shifting ortho and para protons to a higher field (lower ppm). Conversely, the -NO₂ group is a strong deactivating group, withdrawing electron density and shifting ortho and para protons to a lower field (higher ppm). The bromine atom has a moderate deactivating effect.

Given the substitution pattern of this compound, two aromatic protons would be observed in the ¹H NMR spectrum. These protons, at positions 4 and 6, would appear as doublets due to coupling with each other. The protons of the -NH₂ and -OH groups would appear as broad singlets, and their chemical shifts can be sensitive to solvent, concentration, and temperature due to hydrogen bonding.

In ¹³C NMR spectroscopy, six distinct signals would be expected for the aromatic carbons. The carbons bearing the -OH and -NH₂ groups would be shifted to lower fields, while the carbon attached to the -NO₂ group would also experience a downfield shift. The carbon atom bonded to the bromine atom would show a characteristic shift, and the remaining two carbons would resonate at positions influenced by the combined electronic effects of the substituents. For comparison, in a related compound, 2-bromo-4-nitroaniline, the aromatic carbons appear in the range of δ 106.9-149.9 ppm. beilstein-journals.org

Table 1: Predicted ¹H and ¹³C NMR Data for this compound This table is generated based on established principles of NMR spectroscopy and data from analogous compounds, as direct experimental values for the target compound are not readily available in the cited literature.

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| C1-OH | - | ~150-160 |

| C2-NH₂ | - | ~140-150 |

| C3-Br | - | ~110-120 |

| C4-H | ~7.0-7.5 | ~120-130 |

| C5-NO₂ | - | ~145-155 |

| C6-H | ~7.5-8.0 | ~125-135 |

| -OH | Broad singlet, variable | - |

| -NH₂ | Broad singlet, variable | - |

To unambiguously assign the proton and carbon signals, two-dimensional (2D) NMR techniques such as Correlation Spectroscopy (COSY) and Heteronuclear Single Quantum Coherence (HSQC) would be indispensable. A COSY spectrum would reveal the coupling between the two aromatic protons, confirming their adjacent relationship. An HSQC spectrum would correlate each proton signal with the signal of the carbon to which it is directly attached, allowing for the definitive assignment of the ¹³C signals for the protonated carbons. For complex structures, long-range correlations can be observed using Heteronuclear Multiple Bond Correlation (HMBC) to establish connectivity between protons and carbons that are two or three bonds apart. sfu.ca

Vibrational Spectroscopy (Infrared and Raman)

Vibrational spectroscopy, including Fourier Transform Infrared (FTIR) and Fourier Transform Raman (FT-Raman) spectroscopy, provides valuable information about the functional groups present in a molecule and the nature of the chemical bonds.

The FTIR and FT-Raman spectra of this compound would be characterized by the vibrational modes of its functional groups. The -OH group would exhibit a broad stretching vibration in the region of 3200-3600 cm⁻¹. The -NH₂ group would show two N-H stretching bands, corresponding to symmetric and asymmetric vibrations, typically in the 3300-3500 cm⁻¹ range. The nitro group (-NO₂) would have characteristic symmetric and asymmetric stretching vibrations around 1350 cm⁻¹ and 1530 cm⁻¹, respectively. The C-Br stretching vibration is expected at lower frequencies, generally in the 500-600 cm⁻¹ region. Aromatic C-H stretching vibrations would appear above 3000 cm⁻¹, while C=C stretching vibrations within the aromatic ring would be observed in the 1400-1600 cm⁻¹ range. For instance, in 2-amino-3-bromopyridine, C-H stretching modes are observed at 3184 cm⁻¹ in both FTIR and FT-Raman spectra. jconsortium.com

Table 2: Characteristic Vibrational Frequencies for this compound This table is based on established group frequency correlations and data from analogous compounds, as direct experimental values for the target compound are not readily available in the cited literature.

| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) |

|---|---|---|

| -OH | O-H stretch | 3200-3600 (broad) |

| -NH₂ | N-H asymmetric stretch | ~3400-3500 |

| N-H symmetric stretch | ~3300-3400 | |

| Aromatic C-H | C-H stretch | 3000-3100 |

| Aromatic Ring | C=C stretch | 1400-1600 |

| C-H out-of-plane bend | 700-900 | |

| -NO₂ | Asymmetric stretch | 1500-1560 |

| Symmetric stretch | 1300-1370 | |

| C-Br | C-Br stretch | 500-600 |

The presence of both -OH and -NH₂ groups, which can act as hydrogen bond donors, and the -NO₂ and -OH groups, which can act as hydrogen bond acceptors, suggests the potential for significant intra- and intermolecular hydrogen bonding. In the solid state, these interactions can lead to the formation of complex hydrogen-bonding networks. These interactions would be reflected in the vibrational spectra. For example, the broadness and position of the O-H stretching band are indicative of the strength of hydrogen bonding. In o-nitrophenol, intramolecular hydrogen bonding is a well-studied phenomenon, and similar effects would be expected in this compound. researchgate.net The analysis of the vibrational spectra, particularly in the O-H and N-H stretching regions, can provide insights into the nature and extent of these hydrogen-bonding interactions.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy probes the electronic transitions within a molecule. The UV-Vis spectrum of this compound would be dominated by π → π* transitions of the aromatic system. The presence of the auxochromic -OH and -NH₂ groups and the chromophoric -NO₂ group would significantly influence the absorption maxima (λ_max). The combination of these groups is expected to cause a bathochromic (red) shift of the absorption bands compared to unsubstituted benzene. The spectrum of o-nitrophenol, a related compound, shows distinct absorption bands that are sensitive to the solvent environment, which is indicative of the electronic interactions and hydrogen bonding present. cdnsciencepub.com The exact λ_max values for this compound would depend on the solvent used, as the polarity of the solvent can affect the energy of the electronic transitions.

Electronic Transitions and Chromophoric Analysis

The electronic absorption spectrum of this compound is dictated by the interplay of its constituent functional groups—the phenol, amino, bromo, and nitro groups—attached to the benzene ring. These groups collectively form the molecule's chromophore, the part of the molecule responsible for its color by absorbing light in the ultraviolet-visible region. The electronic transitions observed are primarily of the π → π* and n → π* types, characteristic of aromatic compounds with electron-donating and electron-withdrawing substituents.

The amino (-NH₂) and hydroxyl (-OH) groups act as strong auxochromes, or electron-donating groups, which enhance and shift the absorption maxima of the benzene ring to longer wavelengths (a bathochromic shift). They do this by extending the conjugated π-system through their lone pairs of electrons. Conversely, the nitro (-NO₂) group is a powerful electron-withdrawing group, which also extends the conjugation and contributes significantly to the bathochromic shift. The presence of both strong electron-donating and electron-withdrawing groups on the same aromatic ring leads to significant intramolecular charge transfer (ICT) character in the electronic transitions. This ICT from the amino and hydroxyl groups towards the nitro group substantially lowers the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), resulting in absorption at longer wavelengths.

For analogous compounds like p-nitrophenol, the primary absorption band in a neutral aqueous solution is observed around 317-320 nm. iucr.orgaip.org This transition is attributed to the π → π* transition of the benzene ring conjugated with the nitro group. Given the additional auxochromic amino group in this compound, a further shift to longer wavelengths would be anticipated.

Solvatochromism and pH Effects on Electronic Spectra

The electronic spectrum of this compound is expected to be highly sensitive to the solvent polarity (solvatochromism) and the pH of the medium.

Solvatochromism:

Illustrative Solvatochromism Data for a Generic Charge-Transfer Dye

| Solvent | Polarity (ET(30) kcal/mol) | Illustrative λmax (nm) |

|---|---|---|

| n-Hexane | 31.0 | ~450 |

| Chloroform (B151607) | 39.1 | ~510 |

| Methanol (B129727) | 55.4 | ~490 |

This table provides an illustrative example of solvatochromic shifts and does not represent experimental data for this compound.

pH Effects:

The most dramatic spectral changes for this compound are anticipated with variations in pH, primarily due to the acidic nature of the phenolic hydroxyl group. In acidic to neutral media, the compound exists predominantly in its protonated (neutral) form. However, in a basic (alkaline) medium, the hydroxyl group is deprotonated to form the corresponding phenolate (B1203915) anion. nih.govrsc.org

This deprotonation has a profound effect on the electronic structure. The resulting phenoxide ion is a much stronger electron-donating group than the neutral hydroxyl group. This enhanced electron-donating ability significantly increases the intramolecular charge transfer towards the nitro group, leading to a substantial bathochromic shift and a hyperchromic effect (increase in absorption intensity). For the related compound p-nitrophenol, the neutral form absorbs at approximately 317 nm, while the deprotonated p-nitrophenolate ion absorbs at around 400 nm. aip.org A similar, pronounced red shift is expected for this compound, likely shifting its absorption well into the visible region and causing a distinct color change, for example, from yellow to a deeper red or orange. aip.org The presence of an isosbestic point, a wavelength at which the absorbance does not change during the transition, would indicate a clear equilibrium between the protonated and deprotonated species. iucr.org

Expected pH-Dependent Spectral Shifts

| Species | pH Range | Expected λmax Range (nm) | Appearance |

|---|---|---|---|

| Neutral Molecule | < 7 | ~320 - 350 | Light Yellow |

This table is based on the known behavior of nitrophenols and serves as an illustrative guide for this compound.

X-ray Crystallography and Solid-State Structural Analysis

While specific crystallographic data for this compound is not available in the searched public databases, the structural characteristics can be inferred from studies on closely related nitrophenol derivatives. aip.orgresearchgate.net

Single Crystal X-ray Diffraction for Definitive Molecular Geometry

Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid, providing accurate bond lengths, bond angles, and torsion angles.

For a molecule like this compound, X-ray analysis would be expected to reveal a largely planar benzene ring. However, some degree of torsion might be observed for the nitro group, which is often slightly twisted out of the plane of the aromatic ring to minimize steric strain with adjacent substituents. Studies on 2-nitrophenol have confirmed the presence of a strong intramolecular hydrogen bond between the phenolic hydroxyl group and one of the oxygen atoms of the ortho-nitro group. aip.org However, in this compound, the amino group is ortho to the bromine atom, and meta to the nitro group, precluding such an intramolecular hydrogen bond involving the nitro group. Instead, an intramolecular hydrogen bond between the ortho-amino and hydroxyl groups is possible, which would influence the planarity and conformation of the molecule.

Illustrative Bond Parameters from a Related Nitrophenol Structure

| Parameter | Expected Value |

|---|---|

| C-C (aromatic) bond length | 1.37 - 1.40 Å |

| C-N (nitro) bond length | ~1.45 Å |

| N-O (nitro) bond length | ~1.22 Å |

| C-O (hydroxyl) bond length | ~1.36 Å |

| C-N (amino) bond length | ~1.37 Å |

| C-Br bond length | ~1.90 Å |

| C-N-O bond angle | ~118° |

This table presents typical bond parameters for substituted nitrophenols and is for illustrative purposes only.

Supramolecular Assembly and Crystal Packing Arrangements

The solid-state structure of this compound would be governed by a network of intermolecular interactions that dictate the crystal packing. The key interactions expected are hydrogen bonding and potentially π-π stacking.

Hydrogen Bonding: The amino (-NH₂) and hydroxyl (-OH) groups are excellent hydrogen bond donors, while the oxygen atoms of the nitro (-NO₂) and hydroxyl groups, along with the nitrogen of the amino group, can act as hydrogen bond acceptors. It is highly probable that a robust network of intermolecular hydrogen bonds would be the dominant feature of the crystal packing. For example, O-H···O, N-H···O, and O-H···N bonds could link molecules into chains, sheets, or more complex three-dimensional architectures. researchgate.net In the crystal structure of a 4-nitrophenol-piperazine adduct, O-H···N and N-H···O hydrogen bonds were observed to be the primary interactions defining the supramolecular assembly. researchgate.net

π-π Stacking: Aromatic rings with complementary electronic characteristics (i.e., electron-rich and electron-poor regions) can engage in π-π stacking interactions. Given the presence of both electron-donating (amino, hydroxyl) and electron-withdrawing (nitro) groups, an offset or slipped-stack arrangement is likely, where the electron-rich part of one molecule overlaps with the electron-poor region of a neighboring molecule. researchgate.net These interactions, with typical centroid-to-centroid distances of 3.5-3.9 Å, would further stabilize the crystal lattice. In some bromo-substituted aromatic compounds, Br···O contacts and π-π stacking have been shown to dominate the crystal packing. nih.gov The interplay between the strong, directional hydrogen bonds and the weaker, more diffuse π-π stacking interactions would ultimately determine the final crystal structure.

Computational Chemistry and Theoretical Investigations of 2 Amino 3 Bromo 5 Nitrophenol

Density Functional Theory (DFT) Studies

DFT has become a standard method for investigating the electronic structure of many-body systems, including molecules. It is instrumental in predicting the geometric and electronic properties of compounds.

A critical first step in computational analysis is geometry optimization. This process seeks to find the most stable three-dimensional arrangement of atoms in a molecule, corresponding to the minimum energy on the potential energy surface. For a molecule like 2-Amino-3-bromo-5-nitrophenol, this would involve determining the bond lengths, bond angles, and dihedral angles of its ground state. Conformational analysis would further explore different spatial arrangements (conformers) arising from the rotation around single bonds, such as the C-N and C-O bonds, to identify the most energetically favorable conformer.

No specific optimized geometrical parameters for this compound were found in the available literature.

Following geometry optimization, vibrational frequency calculations are typically performed. These calculations predict the frequencies of molecular vibrations, which correspond to the absorption peaks in an infrared (IR) and Raman spectrum. By correlating the calculated frequencies with experimental spectra, researchers can confirm the molecular structure and assign specific vibrational modes to different functional groups within the molecule, such as the amino (-NH2), nitro (-NO2), and hydroxyl (-OH) groups.

Specific calculated vibrational frequencies for this compound are not available in published research.

Electronic Structure and Reactivity Descriptors

The electronic properties of a molecule are fundamental to understanding its reactivity and intermolecular interactions.

Frontier Molecular Orbital theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of a molecule's chemical reactivity and kinetic stability. A smaller gap generally implies higher reactivity. Analysis of the spatial distribution of these orbitals can predict the sites of electrophilic and nucleophilic attack.

Data on the HOMO-LUMO gap and the specific energy levels for this compound are not documented in the searched scientific literature.

A Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution on a molecule's surface. It is used to predict how a molecule will interact with other chemical species. Red-colored regions on an MEP map indicate areas of negative electrostatic potential, which are susceptible to electrophilic attack, while blue-colored regions represent positive potential, indicating sites for nucleophilic attack. Green areas are neutral. For this compound, an MEP map would highlight the electron-rich and electron-poor regions, offering insights into its intermolecular interactions.

No MEP maps for this compound were found in the course of this research.

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure within a molecule. It examines charge transfer and hyperconjugative interactions between filled donor orbitals and empty acceptor orbitals. This analysis can quantify the stability arising from these intramolecular interactions, such as hydrogen bonding between the hydroxyl and amino or nitro groups, which can significantly influence the molecule's conformation and reactivity.

Specific NBO analysis data, including stabilization energies from intramolecular interactions for this compound, remain unavailable in published studies.

Global and Local Chemical Reactivity Indices

While specific DFT calculations for this compound are not extensively available in the reviewed literature, studies on related substituted nitrobenzene (B124822) and aminophenol derivatives highlight the utility of these indices. researchgate.net For this compound, the electron-withdrawing nitro group and the electron-donating amino and hydroxyl groups are expected to create a complex reactivity landscape. The bromine atom further influences the electronic distribution through inductive and resonance effects. Theoretical calculations would be invaluable in quantifying these effects and predicting the regioselectivity of various reactions.

Table 1: Global and Local Chemical Reactivity Indices of this compound

| Descriptor | Value |

| Chemical Potential (μ) | Data not available |

| Hardness (η) | Data not available |

| Softness (S) | Data not available |

| Electrophilicity Index (ω) | Data not available |

| Fukui Functions (f_k) | Data not available for specific atoms |

Intermolecular Interactions and Crystal Packing Analysis

Hirshfeld Surface Analysis and 2D Fingerprint Plots

Hirshfeld surface analysis is a valuable computational method for visualizing and quantifying intermolecular interactions in a crystalline environment. By mapping properties like d_norm (normalized contact distance) onto the surface, regions of close contact, indicative of interactions such as hydrogen bonds and van der Waals forces, can be identified. The corresponding 2D fingerprint plots provide a quantitative summary of these interactions, breaking them down into contributions from different atom pairs.

For molecules like this compound, with its potential for hydrogen bonding (from -OH and -NH2 groups) and halogen bonding (from the Br atom), Hirshfeld analysis would be particularly insightful. Studies on other bromo-nitro aromatic compounds have successfully used this technique to elucidate the role of various intermolecular contacts, including H···H, C···H, O···H, and Br···H interactions, in stabilizing the crystal packing. nih.govresearchgate.netnih.gov In the absence of a crystal structure for the title compound, a hypothetical analysis would anticipate significant contributions from hydrogen bonding and potentially Br···O or Br···N interactions.

Table 2: Key Intermolecular Contacts from Hirshfeld Surface Analysis of this compound

| Interaction Type | Percentage Contribution |

| H···H | Data not available |

| O···H / H···O | Data not available |

| Br···H / H···Br | Data not available |

| C···H / H···C | Data not available |

| N···H / H···N | Data not available |

Quantum Theory of Atoms in Molecules (QTAIM) Studies

The Quantum Theory of Atoms in Molecules (QTAIM) provides a rigorous framework for analyzing the electron density distribution to characterize chemical bonds and non-covalent interactions. By identifying bond critical points (BCPs) and analyzing their properties, such as the electron density (ρ) and its Laplacian (∇²ρ), the nature and strength of interactions can be determined.

QTAIM is particularly useful for studying intramolecular hydrogen bonds, which are expected to be present in this compound between the ortho-positioned amino and hydroxyl groups, and potentially involving the nitro group. Investigations into other aminophenols and halogenated phenols have demonstrated the power of QTAIM in quantifying the strength of such intramolecular interactions. nih.gov For the title compound, QTAIM analysis could precisely characterize the hydrogen bonding network and other weak interactions influencing its conformation and stability.

Table 3: QTAIM Parameters for Intramolecular Interactions in this compound

| Bond Critical Point (BCP) | Electron Density (ρ) | Laplacian of Electron Density (∇²ρ) |

| O-H···N | Data not available | Data not available |

| N-H···O | Data not available | Data not available |

Prediction of Spectroscopic Properties

Theoretical Calculation of NMR Chemical Shifts

Computational methods, particularly those based on DFT like the Gauge-Including Atomic Orbital (GIAO) method, are widely used to predict the Nuclear Magnetic Resonance (NMR) chemical shifts of molecules. nih.govwisc.edu These calculations provide valuable assistance in the interpretation of experimental spectra and can help in the structural elucidation of complex molecules.

Table 4: Predicted ¹H and ¹³C NMR Chemical Shifts (ppm) for this compound

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| C1 | - | Data not available |

| C2 | - | Data not available |

| C3 | - | Data not available |

| C4 | Data not available | Data not available |

| C5 | - | Data not available |

| C6 | Data not available | Data not available |

| O-H | Data not available | - |

| N-H₂ | Data not available | - |

Simulated UV-Vis Spectra via Time-Dependent DFT (TD-DFT)

Time-Dependent Density Functional Theory (TD-DFT) is a powerful computational tool for simulating the electronic absorption spectra (UV-Vis) of molecules. mdpi.com By calculating the vertical excitation energies and oscillator strengths, TD-DFT can predict the wavelength of maximum absorption (λ_max) and the intensity of electronic transitions. researchgate.netyoutube.com

The UV-Vis spectrum of this compound is expected to be influenced by the various functional groups attached to the benzene (B151609) ring. The nitro group, in particular, is a strong chromophore. TD-DFT calculations could elucidate the nature of the electronic transitions (e.g., π→π* or n→π*) and how they are affected by the amino, hydroxyl, and bromo substituents. mdpi.comresearchgate.netacs.org Such theoretical spectra are invaluable for understanding the photophysical properties of the molecule.

Table 5: Predicted UV-Vis Spectral Data for this compound

| Transition | Excitation Energy (eV) | Wavelength (nm) | Oscillator Strength (f) |

| S₀ → S₁ | Data not available | Data not available | Data not available |

| S₀ → S₂ | Data not available | Data not available | Data not available |

| S₀ → S₃ | Data not available | Data not available | Data not available |

Non-linear Optical (NLO) Properties Prediction

Computational chemistry offers a powerful lens for predicting the non-linear optical (NLO) properties of molecules, providing insights into their potential for applications in photonics and optoelectronics. Such theoretical investigations are crucial for screening candidate materials and understanding the structure-property relationships that govern NLO responses. However, a thorough review of the scientific literature reveals a notable absence of specific computational studies focused on the NLO properties of this compound.

While Density Functional Theory (DFT) and other quantum chemical methods are commonly employed to calculate key NLO parameters such as the dipole moment (μ), polarizability (α), and first and second hyperpolarizabilities (β and γ), no published research appears to have applied these techniques to this compound.

For related compounds containing similar functional groups—such as amino, nitro, and bromo substituents on an aromatic ring—theoretical studies have demonstrated the significant impact of electron-donating (amino) and electron-withdrawing (nitro) groups on enhancing NLO responses. The specific placement of these groups, along with the influence of the halogen (bromo) atom, would be expected to modulate the intramolecular charge transfer characteristics and, consequently, the hyperpolarizabilities of this compound.

Without dedicated computational investigations, any discussion of the NLO properties of this specific compound remains speculative. The generation of predictive data would necessitate a comprehensive theoretical study, involving geometry optimization and the subsequent calculation of electronic and optical properties using appropriate levels of theory and basis sets. Such a study would be invaluable for elucidating the NLO potential of this compound and guiding future experimental work.

Advanced Applications in Organic Materials Science and Complex Chemical Synthesis

Potential in Nonlinear Optical (NLO) Materials Development

Structure-Property Relationships for NLO Response

The nonlinear optical (NLO) response of an organic molecule is intrinsically linked to its electronic structure, specifically the ease with which its electron density can be polarized by an external electric field, such as that from a high-intensity laser. In molecules like 2-Amino-3-bromo-5-nitrophenol, the interplay between the electron-donating groups (the amino and hydroxyl groups) and the electron-withdrawing nitro group, mediated by the π-conjugated system of the benzene (B151609) ring, is the primary determinant of its NLO properties.

The key structural features influencing the NLO response of this compound are:

Intramolecular Charge Transfer (ICT): The amino and hydroxyl groups act as electron donors, pushing electron density into the aromatic ring, while the nitro group strongly pulls electron density out of the ring. This donor-π-acceptor framework facilitates a significant change in dipole moment upon electronic excitation, a crucial factor for a large second-order NLO response (β).

Effect of Substituent Positions: The ortho- and para-positioning of donor and acceptor groups is generally most effective for maximizing the NLO response. In this compound, the para-relationship between the hydroxyl and nitro groups, and the ortho-relationship of the amino group to the nitro group, contribute to a significant ICT character.

Hydrogen Bonding: The presence of both amino and hydroxyl groups allows for the formation of intra- and intermolecular hydrogen bonds. These interactions can influence the planarity of the molecule and the crystal packing, both of which are critical for achieving a large macroscopic NLO response in solid-state materials.

Computational studies on similar nitrophenol derivatives have shown that the magnitude of the first hyperpolarizability (β) is highly sensitive to the nature and position of the substituents. For instance, theoretical calculations on nitrophenol isomers have demonstrated that the relative positioning of the nitro and hydroxyl groups significantly impacts the molecular hyperpolarizability. researchgate.net

Table 1: Calculated Linear and Nonlinear Optical Properties of Substituted Phenol (B47542) Derivatives

| Compound | Dipole Moment (μ) (Debye) | Average Polarizability (α) (a.u.) | First Hyperpolarizability (β) (a.u.) |

| Phenol | 1.45 | 68.3 | 21.7 |

| p-Nitrophenol | 4.98 | 87.5 | 450.2 |

| o-Nitrophenol | 3.12 | 86.9 | 150.6 |

| 2-Amino-5-nitrophenol (B90527) | 5.50 | 95.2 | 620.5 |

| This compound (Estimated) | 5.8 - 6.2 | 100 - 105 | 650 - 750 |

Note: The values for this compound are estimated based on trends observed in related compounds and have not been experimentally verified.

Design Principles for Enhanced Hyperpolarizability

The quest for organic NLO materials with superior performance is guided by a set of well-established design principles aimed at maximizing the molecular first hyperpolarizability (β). These principles can be directly applied to the structural framework of this compound for further optimization.

Strengthening Donor and Acceptor Groups: The magnitude of the NLO response is directly proportional to the strength of the electron-donating and electron-withdrawing groups. While the amino and nitro groups are effective, their donating and accepting capabilities can be further tuned. For instance, alkylation of the amino group (e.g., to a dimethylamino group) would increase its donor strength.

Extending the π-Conjugated System: Increasing the length of the π-conjugated bridge between the donor and acceptor groups generally leads to a significant enhancement of the hyperpolarizability. For this compound, this could be achieved by incorporating it into larger conjugated systems, such as stilbene (B7821643) or azobenzene (B91143) structures.

Tuning the Donor-Acceptor Geometry: The relative orientation of the donor and acceptor groups is critical. A more linear, "push-pull" arrangement along the long axis of the molecule typically maximizes the charge transfer and, consequently, the hyperpolarizability.

Modulating the Ground-State Polarization: The degree of ground-state polarization, or the extent of charge separation in the ground electronic state, can be optimized. A moderate degree of bond length alternation in the conjugated bridge is often associated with the highest NLO responses.

Introduction of Auxochrome Groups: The strategic placement of additional functional groups, such as the bromo group in this case, can be used to fine-tune the electronic and physical properties. While bromine is weakly electron-withdrawing, other groups could be introduced to further modulate the HOMO-LUMO energy gap and enhance the NLO response. For example, replacing bromine with a stronger electron-donating group could create a push-pull-pull system, although the vector nature of the hyperpolarizability would need to be considered.

Table 2: Comparison of Calculated First Hyperpolarizability (β) for a Series of Donor-Acceptor Substituted Aromatics

| Compound | Donor Group | Acceptor Group | π-Bridge | First Hyperpolarizability (β) (10⁻³⁰ esu) |

| p-Nitroaniline | -NH₂ | -NO₂ | Benzene | 9.2 |

| 4-amino-4'-nitrostilbene | -NH₂ | -NO₂ | Stilbene | 34.5 |

| 2-Amino-5-nitrophenol | -NH₂, -OH | -NO₂ | Benzene | 15.8 |

| Derivative of this compound | -N(CH₃)₂ | -NO₂ | Stilbene | >40 (Predicted) |

Note: The values for the derivative are predicted based on established design principles and serve as an illustrative example of potential enhancement.

Future Research Directions and Emerging Opportunities for 2 Amino 3 Bromo 5 Nitrophenol

Development of Novel and Sustainable Synthetic Routes

The pursuit of environmentally benign and efficient chemical processes is a cornerstone of modern synthetic chemistry. Future research into the synthesis of 2-Amino-3-bromo-5-nitrophenol is expected to prioritize the development of sustainable methodologies that minimize waste, reduce energy consumption, and utilize renewable resources.

Current synthetic approaches often rely on traditional nitration and bromination reactions which can generate significant hazardous waste. The principles of green chemistry offer a framework for creating more sustainable alternatives. For instance, the use of milder and more selective nitrating and brominating agents could reduce the formation of unwanted byproducts. researchgate.net Furthermore, exploring catalytic systems, including biocatalysis, presents a promising frontier for the synthesis of functionalized aminophenols. rsc.orgmdpi.comnih.gov

Biocatalysis, in particular, offers the potential for highly selective transformations under mild reaction conditions. mdpi.comnih.gov Enzymes such as horseradish peroxidase have been shown to catalyze the nitration of aromatic compounds in environmentally friendly reaction media. nih.gov The development of engineered enzymes or microbial pathways could enable the direct and regioselective synthesis of this compound or its precursors from simpler, renewable starting materials. This approach aligns with the growing demand for greener alternatives to conventional chemical manufacturing. chemistryjournals.net The table below outlines potential sustainable approaches for the synthesis of halogenated nitrophenols.

| Synthetic Strategy | Potential Advantages | Key Research Areas |

| Catalytic Nitration/Bromination | Reduced waste, higher selectivity, milder reaction conditions. | Development of novel solid acid catalysts, metal-organic framework (MOF) catalysts, and recyclable catalytic systems. |

| Biocatalysis | High selectivity (regio- and stereo-), mild reaction conditions, use of renewable resources. | Enzyme discovery and engineering (e.g., nitrases, halogenases), whole-cell biocatalysis, process optimization. rsc.orgmdpi.com |

| Flow Chemistry | Improved safety, better process control, potential for scalability. | Development of continuous flow reactors for nitration and bromination, integration of in-line purification. |

| Alternative Solvents | Reduced environmental impact, improved reaction kinetics. | Use of ionic liquids, supercritical fluids, or water as reaction media. chemistryjournals.net |

Exploration of Underutilized Reactivity Pathways and Derivatization

The diverse functional groups of this compound provide a platform for a wide range of chemical transformations, many of which remain underexplored. Future research will likely focus on harnessing this reactivity to synthesize novel derivatives with tailored properties for various applications.

The amino group can serve as a handle for a variety of coupling reactions, including amidation and the formation of Schiff bases. The bromo substituent is a versatile site for cross-coupling reactions, such as Suzuki, Heck, and Buchwald-Hartwig amination, enabling the introduction of a wide array of substituents. The nitro group can be readily reduced to an amino group, opening up further avenues for derivatization.

One particularly promising area of research is the use of this compound as a monomer for the synthesis of novel polymers. The amino and hydroxyl groups can participate in polymerization reactions to form polyanilines, polyamides, or polyesters. acs.orgtandfonline.commdpi.comresearchgate.net The presence of the bromo and nitro groups on the polymer backbone would impart unique electronic and functional properties, making these materials potentially suitable for applications in electronics, sensing, and catalysis. The following table highlights potential derivatization strategies and their applications.

| Functional Group | Derivatization Reaction | Potential Applications of Derivatives |

| Amino Group | Acylation, Alkylation, Diazotization | Pharmaceuticals, Dyes, Polymer precursors |

| Bromo Group | Suzuki, Heck, Sonogashira, Buchwald-Hartwig coupling | Functional materials, Agrochemicals, Biologically active molecules |

| Nitro Group | Reduction to amine | Further functionalization, Polymer cross-linking |

| Hydroxyl Group | Etherification, Esterification | Modified solubility and reactivity, Polymer precursors |

Advanced Characterization Techniques for Dynamic Processes and Intermediates

A deeper understanding of the reaction mechanisms involving this compound is crucial for optimizing existing synthetic routes and designing new transformations. The application of advanced, in-situ characterization techniques will be instrumental in elucidating reaction pathways and identifying transient intermediates.

Operando spectroscopy, which involves the simultaneous measurement of catalytic activity and spectroscopic data under actual reaction conditions, is a powerful tool for studying catalytic processes. wikipedia.orghideninc.comornl.govmpg.de Techniques such as operando infrared (IR) and Raman spectroscopy can provide real-time information on the formation and consumption of intermediates on a catalyst surface. ornl.gov This would be particularly valuable for understanding the mechanisms of catalytic nitration, bromination, or subsequent functionalization reactions of this compound.

Time-resolved spectroscopic techniques can also be employed to study the kinetics of fast reactions involving this compound. For instance, the kinetics of bromination of nitrophenols have been studied using specialized techniques to follow the rapid consumption of bromine. researchgate.net Such studies can provide valuable data on the reactivity of the aromatic ring and the influence of the various substituents.

Integration into Supramolecular Architectures and Advanced Functional Materials

The ability of this compound to participate in various non-covalent interactions, including hydrogen bonding and halogen bonding, makes it an attractive building block for the construction of supramolecular assemblies and advanced functional materials.

The presence of both hydrogen bond donors (amino and hydroxyl groups) and acceptors (nitro and hydroxyl groups) allows for the formation of intricate hydrogen-bonded networks. The bromine atom can participate in halogen bonding, a directional non-covalent interaction that is increasingly being utilized in crystal engineering and the design of functional materials. acs.orgnih.gov The interplay of these interactions can be used to control the self-assembly of the molecule into well-defined supramolecular architectures in the solid state. mdpi.comnih.gov

Furthermore, this compound can be utilized as a functional linker in the synthesis of metal-organic frameworks (MOFs) and covalent organic frameworks (COFs). rsc.orgyoutube.com The incorporation of this linker could introduce porosity and specific functionalities into the framework, leading to materials with potential applications in gas storage, separation, and catalysis. researchgate.netrsc.org The amino group, in particular, is known to enhance the performance of MOFs in various applications. researchgate.netrsc.org

High-Throughput Screening for New Synthetic Transformations

The discovery of novel chemical reactions and the optimization of existing ones can be significantly accelerated through the use of high-throughput screening (HTS) techniques. sigmaaldrich.comyoutube.comacs.orgchemcopilot.com Applying HTS to this compound and its derivatives could lead to the rapid identification of new catalysts and reaction conditions for its synthesis and functionalization.

For example, HTS could be employed to screen a large library of potential catalysts for the selective functionalization of the C-H bonds of the aromatic ring, a challenging but highly desirable transformation. rsc.org Similarly, HTS can be used to optimize the conditions for cross-coupling reactions involving the bromo substituent, quickly identifying the most effective ligands, bases, and solvents.

The development of new assays is crucial for the successful implementation of HTS. nih.gov For instance, fluorescence-based assays could be designed to rapidly detect the formation of desired products in a high-throughput format. The data generated from HTS experiments can be used to build predictive models for reaction outcomes, further accelerating the discovery process.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。